Methyl geranate
Description
Contextualization within Monoterpenoid Ester Research
Monoterpenes and their derivatives, including esters, represent the largest class of plant secondary metabolites and are fundamental components of essential oils. nih.gov Research into monoterpenoid esters is driven by their wide range of applications in the food, pharmaceutical, and cosmetic industries, owing to their distinct aromas and diverse pharmacological properties. researchgate.net These esters are often produced through chemical synthesis, although biocatalysis is emerging as a more sustainable alternative, providing high selectivity with minimal byproducts. researchgate.net
Methyl geranate (B1243311) serves as a specific and illustrative example within this class of compounds. Its study contributes to the broader understanding of monoterpenoid ester biosynthesis, chemical properties, and biological functions. Research on related compounds, such as geranyl esters, which are valued in perfumery and cosmetics, provides a comparative context for the significance of methyl geranate. researchgate.net The investigation into the synthesis and bioactivity of various monoterpenoid esters, including those derived from geraniol (B1671447), thymol (B1683141), and borneol, highlights the chemical diversity and potential applications of this group of natural products. nih.govmdpi.com
Interdisciplinary Significance of this compound Research
The study of this compound extends across multiple scientific fields, underscoring its interdisciplinary importance.
Chemistry: In the field of chemistry, this compound is primarily known for its application in the fragrance industry. Its floral, herbal, and citrus notes make it a valuable ingredient in perfumes and colognes, where it is used to create natural and rich scents. dsm-firmenich.comchemicalbook.com It is also utilized in the synthesis of other complex organic molecules, such as damascenone, a significant component in the flavor and fragrance industry. google.com
Chemical Ecology and Entomology: this compound functions as a semiochemical, a chemical substance that carries a message. In the burying beetle Nicrophorus vespilloides, breeding females release this compound to help males identify their reproductive status. Research has also identified it as a male-produced sex pheromone in the stink bug Chlorochroa sayi. thegoodscentscompany.com These findings are crucial for understanding insect communication and have potential applications in pest management.
Plant Science and Agriculture: Plants can emit this compound as a volatile organic compound, often in response to stress or herbivory. smolecule.com For instance, the plant Achyranthes bidentata releases this compound, which may attract beneficial insects that prey on herbivores. smolecule.com Furthermore, this compound has been identified as a notable compound in the skins of mature grapes, particularly the Gewürztraminer variety, contributing to the wine's aroma profile. nih.gov
Biotechnology: The biosynthesis of this compound is another area of active research. Studies have explored the biocatalytic synthesis of monoterpene esters as a more environmentally friendly method compared to traditional chemical synthesis. researchgate.net This involves the use of enzymes like lipases or esterases for esterification or transesterification reactions. researchgate.net
Historical Development of Research on this compound
The scientific investigation of this compound has evolved over several decades. One of the early mentions of methyl trans-geranate in scientific literature dates back to 1966, when it was identified as a trace component in the aroma fraction of distilled Muscat of Alexandria grape juice. openagrar.de
In the early 1970s, significant progress was made in the chemical synthesis of related compounds. A 1972 publication by Henrick, Schaub, and Siddall on the stereoselective synthesis of the C18 cecropia juvenile hormone included methods relevant to the synthesis of this compound. pherobase.com Further synthetic methodologies were developed in subsequent years, expanding the toolkit for chemists working with this and similar molecules. pherobase.com
The discovery of this compound's role as a semiochemical in insects is a more recent development. Research in the 21st century has elucidated its function as a key signaling molecule in the reproductive behavior of burying beetles and as a sex pheromone in certain stink bug species, opening new avenues for research in chemical ecology and pest management. thegoodscentscompany.com
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 1189-09-9 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, floral, waxy, green |
| Boiling Point | ~247.4 °C |
| Flash Point | 98.89 °C |
| Solubility | Insoluble in water; soluble in alcohol |
Data sourced from multiple references. smolecule.comchemicalbook.comthegoodscentscompany.com
Interdisciplinary Applications of this compound
| Field | Application/Role | Key Findings |
| Chemistry | Fragrance Ingredient | Used in perfumes and colognes for its floral and fruity scent. dsm-firmenich.comchemicalbook.com |
| Chemistry | Synthetic Intermediate | A starting material for the synthesis of other valuable compounds like damascenone. google.com |
| Chemical Ecology | Insect Pheromone | Acts as a signal for reproductive status in burying beetles. |
| Entomology | Sex Pheromone | Identified as a male-produced sex pheromone in the stink bug Chlorochroa sayi. thegoodscentscompany.com |
| Plant Science | Plant Defense | Emitted by some plants under stress to attract beneficial insects. smolecule.com |
| Food Science | Aroma Compound | Contributes to the characteristic aroma of Gewürztraminer wine. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E)-3,7-dimethylocta-2,6-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBBFVLNKYODD-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(=O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274147 | |
| Record name | Methyl (E)-geranate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-09-9 | |
| Record name | Methyl geranate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl geranate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (E)-geranate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |
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| Record name | METHYL GERANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthesis and Metabolic Pathways
Endogenous Biosynthesis Routes in Natural Systems
In nature, the journey to methyl geranate (B1243311) begins with the synthesis of its fundamental C5 precursors. These precursors are then assembled into the C10 backbone, which is subsequently modified to yield the final product.
All isoprenoids, including methyl geranate, are synthesized from two universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govresearchgate.net These molecules serve as the fundamental building blocks that are sequentially condensed to form larger isoprenoid structures. nih.govfrontiersin.org The biosynthesis of IPP and DMAPP occurs through two primary and distinct metabolic pathways: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.govfigshare.comresearchgate.net
The Mevalonate (MVA) pathway is a critical metabolic route for the production of IPP and DMAPP in most eukaryotes (including mammals and fungi), archaea, and some bacteria. nih.govnih.govwikipedia.org This pathway, also known as the HMG-CoA reductase pathway, initiates with acetyl-CoA as its primary substrate. wikipedia.orgmetwarebio.com Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov
The enzyme HMG-CoA reductase catalyzes the rate-limiting step, reducing HMG-CoA to mevalonate (MVA). nih.govresearchgate.net The mevalonate is then phosphorylated twice and subsequently decarboxylated to yield IPP. nih.govwikipedia.org An enzyme called IPP isomerase catalyzes the conversion of IPP to its isomer, DMAPP, ensuring a balanced supply of both precursors for downstream isoprenoid synthesis. nih.govnih.gov In plants, the MVA pathway is located in the cytoplasm and is primarily responsible for producing precursors for sesquiterpenes, sterols, and triterpenes. researchgate.net
| Step | Starting Material | Key Enzyme | Product | Organism(s) |
| 1 | Acetyl-CoA (x2) | Thiolase | Acetoacetyl-CoA | Eukaryotes, Archaea, some Bacteria |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA | Eukaryotes, Archaea, some Bacteria |
| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate (MVA) | Eukaryotes, Archaea, some Bacteria |
| 4 | Mevalonate (MVA) | Mevalonate kinase | Mevalonate-5-phosphate | Eukaryotes, Archaea, some Bacteria |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate | Eukaryotes, Archaea, some Bacteria |
| 6 | Mevalonate-5-diphosphate | Mevalonate diphosphate decarboxylase | Isopentenyl diphosphate (IPP) | Eukaryotes, Archaea, some Bacteria |
| 7 | Isopentenyl diphosphate (IPP) | IPP isomerase | Dimethylallyl diphosphate (DMAPP) | Eukaryotes, Archaea, some Bacteria |
An alternative route for IPP and DMAPP synthesis is the Methylerythritol Phosphate (MEP) pathway, also referred to as the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. researchgate.netyoutube.com This pathway is present in most bacteria, green algae, and in the plastids of plant cells. nih.govfigshare.comcaister.com The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). youtube.comresearchgate.net
DXP is then rearranged and reduced in a single step by DXP reductoisomerase to form MEP, which is the first committed intermediate specific to this pathway. nih.gov A series of subsequent enzymatic reactions converts MEP into both IPP and DMAPP. researchgate.netcaister.com In plants, the MEP pathway operates within plastids and typically supplies the precursors for the synthesis of monoterpenes, diterpenes, carotenoids, and chlorophyll (B73375) side chains. researchgate.netcaister.comresearchgate.net
| Step | Starting Materials | Key Enzyme | Product | Organism(s) |
| 1 | Pyruvate + Glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) | Most Bacteria, Plant Plastids, Green Algae |
| 2 | DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Most Bacteria, Plant Plastids, Green Algae |
| 3 | MEP | CDP-ME synthase | 4-diphosphocytidyl-2-C-methyl-D-erythritol | Most Bacteria, Plant Plastids, Green Algae |
| 4 | 4-diphosphocytidyl-2-C-methyl-D-erythritol | CDP-ME kinase | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | Most Bacteria, Plant Plastids, Green Algae |
| 5 | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | ME-cPP synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | Most Bacteria, Plant Plastids, Green Algae |
| 6 | MEcPP | HMBPP synthase | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Most Bacteria, Plant Plastids, Green Algae |
| 7 | HMBPP | HMBPP reductase | IPP and DMAPP | Most Bacteria, Plant Plastids, Green Algae |
Metabolic engineering has enabled the development of a novel, synthetic pathway for isoprenoid precursor synthesis known as the Isopentenol (B1216264) Utilization Pathway (IUP). nih.govresearchgate.netmit.edu This pathway has been successfully expressed in microbial hosts like Escherichia coli to efficiently produce geranate. nih.govresearchgate.netnih.gov The IUP circumvents the complex native MVA and MEP pathways by utilizing affordable C5 substrates, specifically isopentenol isomers (isoprenol and prenol). researchgate.netmit.edu
The IUP is significantly shorter and less energetically demanding, requiring only two consecutive phosphorylation steps to convert the isopentenols into IPP and DMAPP. nih.govmit.edu This process decouples isoprenoid production from the host's central carbon metabolism, avoiding competition for building blocks and bypassing native regulatory mechanisms that can limit flux in the MVA and MEP pathways. nih.govmit.edu In engineered E. coli, the IUP has been shown to be highly efficient, with one study achieving a production of 764 mg/L of geranate from 2 g/L of isopentenols within 24 hours. nih.govresearchgate.netnih.gov
Once the C10 backbone, geranyl diphosphate (GPP), is formed from the condensation of IPP and DMAPP, further enzymatic modifications are required. nih.gov In the context of microbial production, the pathway to geranate proceeds via the intermediate geraniol (B1671447). nih.gov The conversion of geraniol to geranate is accomplished through a two-step oxidation process catalyzed by specific dehydrogenases. researchgate.netresearchgate.net
The key enzymes responsible for the final steps in geranate biosynthesis in engineered systems have been identified from the bacterium Castellaniella defragrans. nih.govresearchgate.net This organism is known to metabolize terpenes, and its enzymatic machinery has been harnessed for biotechnological applications. nih.gov
The conversion involves two sequential oxidation reactions:
Geraniol Dehydrogenase (CdGeDH) : This enzyme catalyzes the first oxidation step, converting the alcohol group of geraniol into an aldehyde, yielding geranial. nih.govresearchgate.net
Geranial Dehydrogenase (CdGaDH) : The second oxidation is carried out by this enzyme, which converts the aldehyde group of geranial into a carboxylate, forming geranate (geranic acid). nih.govresearchgate.net
Co-expression of these two enzymes in an engineered E. coli strain already producing geraniol from the IUP resulted in the successful production of geranate. nih.gov The high catalytic efficiency of CdGeDH and CdGaDH was demonstrated by the fact that the intermediates geraniol and geranial were not detected in the final culture, indicating their complete conversion to geranate. nih.gov
Enzymatic Systems in Biosynthesis
Role of Isopentenyl Phosphate Kinases (IPKs)
Isopentenyl phosphate kinases (IPKs) represent a crucial class of enzymes within the broader network of terpenoid metabolism, the foundational pathway for the synthesis of compounds like this compound. While not directly involved in the final conversion steps to this compound, IPKs play a vital regulatory and salvage role in maintaining the supply of essential precursors.
Terpenoids are synthesized from two universal five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). IPKs function by catalyzing the ATP-dependent phosphorylation of the monophosphate forms of these molecules—isopentenyl phosphate (IP) and dimethylallyl phosphate (DMAP)—to regenerate IPP and DMAPP, respectively. This action is essentially a "metabolite reactivation" process. By converting the dephosphorylated monophosphates back into their active diphosphate forms, IPKs ensure that these valuable C5 units are not lost and can be re-integrated into the main biosynthetic pathways, such as the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. This function allows organisms to modulate the pool of precursors available for the production of a vast array of terpenoid compounds.
Metabolic Role in Biological Systems
While this compound is deeply embedded in the plant terpenoid metabolic network from which various plant hormones like gibberellins (B7789140) and carotenoid-derived hormones (abscisic acid, strigolactones) originate, its specific role as a direct precursor to a known plant hormone is not well-established in scientific literature. The biosynthesis of these hormones typically proceeds from the C5 precursors IPP and DMAPP, which are condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). These diphosphates serve as the primary launch points for specific hormone synthesis pathways. This compound itself is a monoterpenoid ester derived from geraniol, which comes from GPP. Although it shares a common origin with plant hormones, current research does not indicate that it serves as a direct intermediary metabolite in their formation.
A significant metabolic role for this compound has been identified in insects, where its biosynthesis is closely linked to that of Juvenile Hormone III (JH III), a critical sesquiterpenoid that regulates development, reproduction, and behavior. Both this compound and JH III are terpenoids and utilize the same initial precursors from the MVA pathway. tandfonline.com
Research, particularly in burying beetles (Nicrophorus vespilloides), has demonstrated this connection. researchgate.netbohrium.com The shared biosynthetic pathway originates from farnesyl diphosphate (FPP) for JH III and the related geranyl pyrophosphate (GPP) for this compound. researchgate.net Experimental studies have shown that when a deuterium-labeled GPP precursor was introduced into these insects, the label was incorporated into the emitted this compound, confirming a direct biosynthetic relationship. researchgate.netresearchgate.net The emission of this compound by female beetles often correlates with high titers of JH III, which is associated with temporary infertility during active parental care. bohrium.comfao.org This suggests that this compound acts as an honest chemical signal of the insect's hormonal state, a function made reliable by their shared metabolic origin. bohrium.com
Table 1: Key Precursors in this compound and JH III Biosynthesis
| Precursor | Chemical Class | Role in Pathway |
| Geranyl Pyrophosphate (GPP) | Terpene Diphosphate | Direct precursor to monoterpenoids, including geraniol (which leads to this compound). researchgate.net |
| Farnesyl Diphosphate (FPP) | Terpene Diphosphate | Direct precursor to sesquiterpenoids, including Juvenile Hormone III (JH III). smolecule.com |
The biosynthesis of this compound in plants is not always constitutive and can be induced by specific signaling molecules, most notably methyl jasmonate (MeJA). nih.gov MeJA is a plant hormone that plays a key role in triggering defense responses against herbivores and pathogens.
Research on the plant Achyranthes bidentata has provided a clear example of this induction. nih.govresearchgate.net In this plant, airborne geraniol is absorbed and stored in the leaves in an inactive form as a glucose conjugate (geranyl-β-D-glucoside). nih.gov This conjugate is only metabolized to produce and release volatile this compound upon elicitation by MeJA. researchgate.net The application of MeJA induces the enzymatic conversion of the stored geraniol conjugate, leading to the formation of geranic acid and its subsequent methylation to this compound. researchgate.net This mechanism allows the plant to deploy this compound as part of an induced chemical defense in response to stress signals.
Table 2: MeJA-Induced Biosynthesis in Achyranthes bidentata
| Compound | Role | Status Before MeJA | Status After MeJA Elicitation |
| Geraniol | Initial Substrate | Stored as Geranyl-β-D-glucoside. nih.gov | Released from conjugate. |
| Methyl Jasmonate (MeJA) | Signaling Molecule | Absent/Low | Present; acts as an elicitor. researchgate.net |
| This compound | Final Product | Not produced. | Biosynthesized and released. nih.gov |
This compound is a classic example of an intermediary metabolite within the vast and diverse terpenoid metabolic network found across different biological kingdoms, including plants, bacteria, and fungi. smolecule.comnih.gov It functions as a specialized or secondary metabolite, meaning it is not typically involved in primary growth and development but serves specific ecological or physiological roles.
Its biosynthetic position is well-defined. It arises from the C10 monoterpene branch of terpenoid metabolism. The pathway generally follows these steps:
The universal C5 precursors, IPP and DMAPP, are condensed to form the C10 precursor, geranyl pyrophosphate (GPP). google.com
GPP is hydrolyzed to form geraniol. researchgate.net
Geraniol undergoes a two-step oxidation, first to geranial and then to geranic acid. researchgate.net
Finally, geranic acid is esterified with a methyl group (often from the methyl donor S-adenosylmethionine) to form this compound. smolecule.com
This compound has been identified as a metabolic product in various organisms. In hops (Humulus lupulus), it is considered a key aroma-active component. researchgate.net It has also been identified as a volatile terpenoid produced by the marine actinomycete Salinispora tropica and is known to be metabolized by yeasts like Saccharomyces cerevisiae. nih.govresearchgate.net Its presence across such diverse life forms underscores its role as a conserved intermediary metabolite in terpenoid chemistry.
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches
The construction of the methyl geranate (B1243311) molecule can be achieved through several distinct strategic routes. These methods range from classical organic reactions to modern catalytic systems, each offering unique advantages in terms of efficiency, stereoselectivity, and substrate availability.
Esterification Reactions of Geranic Acid
The most direct and conventional method for synthesizing methyl geranate is through the esterification of its corresponding carboxylic acid, geranic acid. This process typically involves the reaction of geranic acid with methanol (B129727) in the presence of an acid catalyst.
Fischer-Speier Esterification: This classic method involves heating a mixture of geranic acid and an excess of methanol with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). acs.org The reaction is reversible, and to drive the equilibrium towards the product (this compound), the ester is often distilled off as it forms, or water is removed. acs.orgnih.gov The general reaction is as follows:
Geranic Acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water
The process begins with the protonation of the carbonyl oxygen of geranic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. sciencegate.app
Alternative Esterification Methods: For substrates that may be sensitive to strong acids, other methods can be employed. One such alternative involves converting geranic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting geranoyl chloride is then reacted with methanol to produce this compound, often in a two-step, one-pot process. google.com
It is noteworthy that the precursor, geranic acid, can itself be synthesized via the oxidation of the corresponding aldehyde, citral (B94496), or alcohol, geraniol (B1671447). openagrar.dersc.org
Wittig-Horner Reaction Applications
The Horner-Wadsworth-Emmons (HWE) reaction, a well-established variant of the Wittig reaction, provides a powerful tool for the stereoselective synthesis of alkenes and is applicable to the synthesis of this compound. rsc.org This reaction typically involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. rsc.orgresearchgate.net The HWE reaction is particularly advantageous for producing the (E)-isomer, which corresponds to the trans configuration of this compound, with high selectivity. ateneo.edu
A documented synthetic route to this compound employs the HWE reaction starting from 6-methyl-5-hepten-2-one. organic-chemistry.org The phosphonate carbanion is generated from trimethyl phosphonoacetate using a strong base like sodium hydride (NaH) or sodium methoxide. organic-chemistry.orgdntb.gov.ua This carbanion then performs a nucleophilic attack on the ketone, leading to an intermediate which eliminates a phosphate (B84403) byproduct to form the desired α,β-unsaturated ester. rsc.org
Table 1: Reactants for this compound Synthesis via Wittig-Horner Reaction
| Reactant | Reagent/Base | Product |
|---|---|---|
| 6-Methyl-5-hepten-2-one | Trimethyl phosphonoacetate, Sodium Hydride (NaH) | This compound |
This table summarizes the key components used in the synthesis of this compound as described in patent literature, which utilizes a Wittig-Horner type reaction. organic-chemistry.org
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound can benefit from several catalytic systems, including those based on copper and palladium.
Copper-catalyzed reactions have emerged as a practical alternative for forming esters. A notable method involves the O-methylation of carboxylic acids. This approach can be applied to the synthesis of this compound from geranic acid. One innovative procedure utilizes a copper catalyst, such as copper(II) chloride (CuCl₂), with dimethyl sulfoxide (B87167) (DMSO) serving as both the solvent and the methyl source. rsc.org Mechanistic studies suggest the reaction proceeds through a methyl radical generated from DMSO. rsc.org
Another copper-catalyzed approach involves the oxidative coupling of carboxylic acids with methylboronic acid. This reaction can proceed in the open air and avoids the use of toxic, electrophilic alkylating agents.
Table 2: General Conditions for Copper-Catalyzed O-Methylation of a Carboxylic Acid
| Catalyst | Methyl Source | Oxidant/Additives | Key Features |
|---|---|---|---|
| CuCl₂·2H₂O | Dimethyl Sulfoxide (DMSO) | H₂O₂, K₂CO₃, CaCl₂ | Broad substrate scope, uses DMSO as methyl donor. rsc.org |
| Copper(I/II) salts | Methylboronic Acid | Air (O₂) | Nondecarboxylative, avoids toxic alkylating agents. |
This table outlines general catalytic systems that are applicable for the conversion of geranic acid to this compound.
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-C and C-O bond formation. For the synthesis of this compound, palladium-catalyzed carbonylation represents a highly effective strategy. This reaction typically involves the introduction of a carbonyl group (CO) into an organic molecule.
A plausible route to this compound is the palladium-catalyzed alkoxycarbonylation of a suitable precursor, such as geranyl chloride or geranyl acetate (B1210297). In this process, the allylic substrate reacts with carbon monoxide and methanol in the presence of a palladium catalyst and a ligand. This method is advantageous for its high atom economy. The choice of ligand and reaction conditions is crucial for controlling regioselectivity and yield.
Table 3: Generalized Palladium-Catalyzed Carbonylation for Ester Synthesis
| Substrate | Carbonyl Source | Nucleophile | Catalyst/Ligand System |
|---|---|---|---|
| Allylic Halide/Acetate (e.g., Geranyl Chloride) | Carbon Monoxide (CO) | Methanol | Pd(OAc)₂, Phosphine Ligand |
This table illustrates a general palladium-catalyzed approach for synthesizing esters like this compound from allylic precursors.
Furthermore, palladium catalysis is effective for reactions involving allylic alcohols, which can be activated to participate in various transformations, potentially leading to this compound precursors.
Oxidative and Reductive Synthetic Pathways
The synthesis of this compound and its direct precursor, geranic acid, is intrinsically linked to oxidative and reductive transformations of other related terpenoids.
Oxidative Pathways: A primary route to geranic acid involves the oxidation of geraniol or geranial (citral). Biocatalytic approaches have been developed where engineered E. coli can convert geraniol to geranate. rsc.org This biotransformation is achieved through a two-step oxidation cascade mediated by geraniol dehydrogenase (GeDH) and geranial dehydrogenase (GaDH). rsc.org
Chemical oxidation methods are also common. For instance, geraniol can be oxidized to citral using an Oppenauer oxidation with a catalyst like aluminum isopropoxide. ateneo.edu The resulting citral can then be further oxidized to geranic acid. Direct oxidative esterification of aldehydes, such as citral, to their corresponding methyl esters is also a viable one-step method, often employing catalysts like vanadium pentoxide or ruthenium complexes in methanol. Gold nanoparticle-based catalysts have also shown high efficiency for the one-step oxidative esterification of primary alcohols to methyl esters.
Reductive Pathways: Reductive processes are typically employed to synthesize precursors for subsequent oxidation. For example, citral, which is readily available, can be selectively reduced to form geraniol. This reduction of an α,β-unsaturated aldehyde to an allylic alcohol is a common transformation that sets the stage for a subsequent oxidation to geranic acid and eventual esterification. This strategic reduction of a more oxidized starting material to a key intermediate is a common tactic in multi-step syntheses.
Oxidation of Geraniol to this compound
The synthesis of this compound from geraniol is a multi-step process that involves the sequential oxidation of the primary alcohol, geraniol, to an aldehyde (geranial), then to a carboxylic acid (geranic acid), followed by a final esterification step.
The initial oxidation of geraniol to geranial can be accomplished through various chemical methods. One established method is the Oppenauer oxidation, which utilizes aluminum alkoxide catalysts like aluminum isopropoxide. chemicalbook.com This process typically occurs at temperatures between 10 to 60 °C. Another approach involves the use of oxoammonium salts, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, in a solvent like dichloromethane (B109758).
Further oxidation of geranial yields geranic acid. This transformation can be achieved through biotransformation. For instance, spores of Penicillium digitatum can convert citral (a mixture of geranial and neral) into geranic acid. nih.gov In the bacterium Castellaniella defragrans, geranial is converted to geranic acid by the enzyme geranial dehydrogenase. nih.gov
The final step is the esterification of geranic acid to produce this compound. This can be achieved through reactions such as a Wittig-Homer reaction where an intermediate is hydrolyzed to yield a mixture of cis- and trans-isomers of this compound. google.com Another method involves the esterification of a geranic acid derivative, 4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone, with an alcohol in the presence of an alkali alcoholate. google.com this compound is found naturally in the skins of Gewürztraminer grapes along with geraniol and trans-geranic acid. openagrar.de
Reduction of this compound to Geraniol
The reduction of this compound back to geraniol involves the conversion of the ester functional group to a primary alcohol. This transformation is commonly accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and widely used reagent for this purpose in organic synthesis. wikipedia.orgmasterorganicchemistry.com
The reaction is typically carried out in an anhydrous, non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) because LAH reacts violently with water. adichemistry.combyjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group, which forms an intermediate aldehyde. This aldehyde is not isolated as it is immediately further reduced by another equivalent of LAH to the corresponding primary alcohol, geraniol. masterorganicchemistry.com The process concludes with a careful workup step, often involving the slow addition of a reagent like ethyl acetate, followed by water or a dilute acid, to quench the excess hydride reagent and protonate the resulting alkoxide to yield the final alcohol product. adichemistry.combyjus.com While LAH is highly effective, it is capable of reducing a wide range of functional groups, including carboxylic acids, amides, and nitriles. wikipedia.orgbyjus.com
Chemoenzymatic and Biotechnological Production
The demand for sustainable and environmentally friendly production methods has driven research into chemoenzymatic and biotechnological routes for synthesizing compounds like this compound. nih.gov
Metabolic Engineering of Microorganisms for Enhanced Production
Metabolic engineering enables the redesign of microbial metabolism to transform organisms into cellular factories for the production of valuable chemicals. researchgate.net Escherichia coli and Saccharomyces cerevisiae are the most well-established hosts for producing terpenoids, a class of compounds that includes this compound precursors. nih.gov
Escherichia coli is a preferred host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of advanced genetic tools. researchgate.net The biosynthesis of this compound in E. coli would require the construction of a multi-step pathway.
The production pathway starts with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These are naturally produced in E. coli via the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. researchgate.net To increase the precursor supply for monoterpenoid production, a heterologous mevalonate (B85504) (MVA) pathway from yeast is often introduced. mdpi.comresearchgate.net
The engineered pathway would proceed as follows:
Geraniol Production : A geraniol synthase (GES) is introduced to convert geranyl diphosphate (GPP) into geraniol. kaist.ac.kr
Geranic Acid Production : The pathway is then extended with two oxidation steps. A geraniol dehydrogenase (GeDH) and a geranial dehydrogenase (GaDH), for example from Castellaniella defragrans, are co-expressed to convert geraniol first to geranial and then to geranic acid. nih.gov Researchers have successfully engineered an E. coli strain to produce up to 764 mg/L of geranate from isopentenols in 24 hours. nih.gov
Methylation to this compound : The final step would involve the methylation of geranic acid. This would require the introduction of a suitable methyltransferase enzyme.
Acinetobacter species are gram-negative bacteria widely distributed in environments like soil and water. mdpi.com While often studied as opportunistic pathogens, particularly Acinetobacter baumannii, their metabolic versatility makes them potential candidates for biotechnological applications. mdpi.comnih.govpreprints.org Strains of Acinetobacter are capable of producing enzymes such as lipases and esterases. preprints.org
The strategy for producing this compound in Acinetobacter would be analogous to that in E. coli. It would involve introducing the necessary heterologous genes for the biosynthetic pathway (geraniol synthase, dehydrogenases, and a methyltransferase). The natural ability of some Acinetobacter species to degrade various organic compounds suggests a robust native metabolism that could potentially be harnessed. nih.govresearchgate.net Research has shown that terpenes like carvacrol (B1668589) and thymol (B1683141) can inhibit biofilm formation in A. baumannii, indicating an interaction between the bacteria and terpenoid compounds. nih.govresearchgate.net The successful recombinant production of enzymes in A. baumannii demonstrates its capability as a host for heterologous protein expression, a key requirement for metabolic engineering.
Optimization of Bioreaction Parameters for Titer Improvement
To make microbial production commercially viable, it is crucial to optimize the fermentation process to maximize product titer, yield, and productivity. researchgate.netwalshmedicalmedia.com This involves fine-tuning various physical and chemical parameters of the bioreactor environment. walshmedicalmedia.comnih.gov
Key parameters that influence microbial production include:
Temperature : Temperature affects enzyme activity and cell growth. For terpenoid production in E. coli, temperatures are often lowered post-induction (e.g., to 25°C or 30°C) to improve the solubility and functional expression of heterologous enzymes. nih.gov
pH : Maintaining an optimal pH is critical for cell viability and enzyme function. This is typically controlled by the automated addition of acid or base.
Dissolved Oxygen (DO) : Aeration is vital for aerobic cultures. The DO level can impact metabolic flux and is a critical parameter to control and optimize.
Nutrient Feeding : A fed-batch strategy, where nutrients are supplied during the fermentation, is often used to achieve high cell densities and sustained product formation.
Statistical experimental designs, such as the Taguchi method , are powerful tools for systematically optimizing these parameters. researchgate.netijcce.ac.irmdpi.com This methodology uses orthogonal arrays to assess the effects of multiple variables and their interactions with a smaller number of experiments compared to traditional one-factor-at-a-time methods. researchgate.netmdpi.com For example, a Taguchi L9 orthogonal array could be used to study the impact of three different levels of temperature, pH, and dissolved oxygen on this compound production. researchgate.net By analyzing the results, the optimal conditions that lead to the highest product titer can be identified and validated, a crucial step in scaling up production from the lab to an industrial scale. researchgate.netijcce.ac.iramanote.com
Advanced Synthetic Transformations
This compound, with its versatile olefinic and ester functionalities, serves as a valuable substrate for a variety of advanced synthetic transformations. These reactions enable the construction of complex molecular architectures and provide access to novel chemical entities.
Olefin Functionalizations: Cross-Coupling and Cycloaddition Reactions
The carbon-carbon double bonds in this compound are prime sites for functionalization through modern catalytic methods. Olefin cross-coupling reactions, in particular, represent a powerful tool for building molecular complexity. chem-station.com These reactions form carbon-carbon bonds between different olefins, a process that has been significantly advanced by the development of new catalysts. chem-station.comorganic-chemistry.org
Recent breakthroughs have demonstrated the reductive cross-coupling of olefins using inexpensive and readily available iron catalysts. chem-station.com This methodology allows for the direct joining of unactivated olefins with electron-deficient olefins. acs.orgchem-station.com Such reactions exhibit remarkable functional group tolerance, a critical factor when dealing with substrates like this compound which possesses an ester group. chem-station.com Research has shown that olefins with a wide array of functionalities, including esters, boronic acids, and halogens, can successfully participate in these coupling reactions. chem-station.com While direct examples using this compound as a substrate in intermolecular cross-coupling are specific to particular research contexts, the established methodologies are broadly applicable. For instance, nickel-catalyzed defluorinative olefin cross-coupling methods have been developed to create highly functionalized monofluoroalkenes, showcasing the potential for intricate modifications of olefinic structures. nih.gov
Cycloaddition reactions offer another avenue for the elaboration of this compound's olefinic framework. For example, tethered intramolecular [2+2] photocycloadditions are used to construct cyclobutane (B1203170) ring systems. wikipedia.org This strategy involves temporarily linking the reacting partners to ensure the desired intramolecular reaction occurs, leading to the formation of complex multi-cyclic systems. wikipedia.org
Table 1: Key Concepts in Olefin Functionalization
| Reaction Type | Description | Catalyst Example | Potential Application to this compound |
|---|---|---|---|
| Reductive Olefin Cross-Coupling | Forms a C-C bond between two different olefins using a catalyst and a reducing agent. chem-station.comacs.orgchem-station.com | Iron(III) acetylacetonate (B107027) (Fe(acac)₃) acs.orgchem-station.com | Coupling of one of the double bonds with another olefin to extend the carbon chain or introduce new functional groups. |
| [2+2] Cycloaddition | Formation of a four-membered ring from two alkene units, often photochemically induced. wikipedia.org | N/A (Photochemical) | Synthesis of complex polycyclic structures containing a cyclobutane ring fused to the geranate backbone. |
| Defluorinative Olefin Cross-Coupling | A nickel-catalyzed reaction between olefins and gem-difluoroalkenes to form monofluoroalkenes. nih.gov | Nickel(II) iodide (NiI₂) nih.gov | Introduction of a fluorine-containing moiety, which is valuable in medicinal chemistry. |
Isomerization Studies and Stereochemical Control
The stereochemistry of the double bonds in this compound is crucial for its properties and reactivity. Isomerization reactions can be employed to alter the geometry of these bonds or to create branched-chain isomers with different physical and chemical characteristics. Research into the isomerization of related fatty acid methyl esters (FAMEs) provides a framework for potential transformations of this compound. researchgate.net
For instance, studies on methyl oleate (B1233923) have explored its isomerization to branched-chain products to improve properties like oxidative stability and cold flow. researchgate.net These transformations are often conducted at elevated temperatures and pressures, sometimes with the use of co-catalysts. researchgate.net The control of stereochemistry during such processes is a significant challenge. In the context of olefin metathesis, for example, the development of stereoretentive catalysts allows for the preservation of the E/Z geometry of the starting olefin in the final product. organic-chemistry.org This level of control is essential for synthesizing specific isomers of complex molecules.
Intramolecular Cyclization Reactions (e.g., Reductive Olefin Coupling)
The two olefinic groups within the this compound structure make it an ideal candidate for intramolecular cyclization reactions, which are powerful methods for constructing cyclic compounds. wikipedia.orglibretexts.org These reactions are often kinetically favored, especially for the formation of five- and six-membered rings, due to a lower entropic cost compared to their intermolecular counterparts. wikipedia.org
A notable example is the iron-catalyzed reductive olefin coupling. acs.orgchem-station.com Research by Baran and colleagues has demonstrated that geranate derivatives can undergo efficient intramolecular cyclization. In a key study, benzyl (B1604629) geranate was cyclized to form a cyclopentane (B165970) ring system in good yield. acs.org This transformation is achieved using an inexpensive iron catalyst, such as Fe(acac)₃, and a silane (B1218182) reducing agent. acs.orgchem-station.com The reaction is operationally simple, tolerant of air and moisture, and proceeds rapidly to build molecular complexity, including the formation of sterically hindered vicinal all-carbon quaternary centers. acs.org
The proposed mechanism for this reductive coupling involves the iron catalyst and the silane reductant working in concert to join the two olefinic moieties within the same molecule. acs.org This method provides a practical and direct route to cyclic structures that would be challenging to synthesize using other approaches. acs.orgchem-station.com
Table 2: Iron-Catalyzed Intramolecular Cyclization of a Geranate Derivative
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl geranate | 20 mol% Fe(acac)₃ | Cyclopentane derivative | 76% | acs.org |
Role as a Building Block in Complex Molecule Total Synthesis
This compound is a valuable starting material and building block in the total synthesis of more complex natural products. Its bifunctional nature, containing both ester and diene functionalities, allows for a range of synthetic manipulations.
One significant application is in the synthesis of insect juvenile hormones. It has been cited as a key component in the stereoselective synthesis of the C18 cecropia juvenile hormone. pherobase.com Furthermore, research suggests that this compound may act as a precursor to juvenile hormone III (JH III) in some insects, highlighting its biological relevance and potential as a synthetic intermediate for these signaling molecules. smolecule.com The synthesis of such complex acyclic molecules often relies on the precise and stereocontrolled construction of the carbon skeleton, for which this compound provides a readily available and functionalized C10 unit.
Biological Activities and Ecological Interactions
Antimicrobial Efficacy
Methyl geranate (B1243311) has demonstrated notable antimicrobial properties, exhibiting a broad spectrum of activity against various microorganisms, including bacteria and fungi. Its potential as a natural antimicrobial agent is an area of active research.
Research indicates that methyl geranate possesses broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. While often studied as a component of essential oils, its individual efficacy has been noted. For instance, essential oils containing this compound have shown activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa acgpubs.orgcsu.edu.auraco.catfao.orgresearchgate.netresearchgate.net.
The mechanisms through which this compound exerts its antibacterial effects are multifaceted. It is understood to interfere with bacterial central metabolism, which can disrupt essential cellular processes and inhibit growth smolecule.com. Furthermore, studies on related monoterpenoids suggest that they can compromise the integrity of bacterial cell membranes, leading to leakage of cellular contents and eventual cell death. While the precise mechanisms for pure this compound are still under detailed investigation, its ability to disrupt fundamental bacterial processes underscores its potential as an antibacterial agent.
Table 1: Documented Antibacterial Activity Associated with Essential Oils Containing this compound
| Bacterial Species | Gram Stain | Source of Essential Oil Containing this compound | Reference |
| Staphylococcus aureus | Gram-positive | Eucalyptus staigeriana, Skimmia laureola | csu.edu.au |
| Bacillus subtilis | Gram-positive | Nigella sativa | mdpi.com |
| Escherichia coli | Gram-negative | Skimmia laureola | |
| Pseudomonas aeruginosa | Gram-negative | Myrtus communis | brieflands.com |
This compound has shown significant promise as an antifungal agent, particularly against phytopathogens that cause substantial damage to agricultural crops. Volatile organic compounds (VOCs) produced by endophytic fungi, such as Daldinia eschscholtzii, have been found to contain this compound and exhibit potent antifungal activity amazonaws.comnih.gov.
Insecticidal and Pest Management Potential
Beyond its antimicrobial effects, this compound exhibits insecticidal properties and plays a role in mediating insect behavior, indicating its potential for use in integrated pest management strategies.
Table 2: Fumigant Toxicity of an Essential Oil Containing this compound against Storage Pests
| Pest Species | LC50 (mg/L air) | Essential Oil Source | Reference |
| Sitophilus zeamais | 2.65 | Dracocephalum moldavica | academicjournals.org |
| Tribolium castaneum | 0.88 | Dracocephalum moldavica | academicjournals.org |
This compound has been identified as a key player in the chemical communication systems of certain insects, notably influencing reproductive behaviors. In the burying beetle, Nicrophorus vespilloides, mother beetles release this compound while caring for their young sciencenews.orgibtimes.co.uk. This compound acts as an anti-aphrodisiac, reducing the mating attempts from the male partner and allowing both parents to focus on parental care sciencenews.orgibtimes.co.ukresearchgate.net. The emission of this compound is linked to the female's reproductive state and is influenced by her hormone levels, specifically juvenile hormone III, for which this compound may be a precursor smolecule.comibtimes.co.uk. This chemical signaling helps to synchronize the reproductive and parental behaviors of the beetle pair, ensuring the survival of their offspring sciencenews.orgnih.gov.
Plant Physiological and Ecological Roles
This compound is also involved in the physiological processes of plants and their interactions with the surrounding environment, particularly in response to stress.
Plants have been observed to emit this compound as a volatile organic compound (VOC) in response to biotic stresses such as herbivory smolecule.complos.org. For example, wheat plants have been shown to release this compound when infested with aphids plos.orgplos.org. This emission is part of a sophisticated plant defense mechanism. These induced VOCs can act as a "call for help," attracting natural enemies of the herbivores, such as parasitoids, to the damaged plant smolecule.com. This indirect defense strategy helps to reduce herbivore pressure on the plant. The release of this compound and other VOCs can also serve as a signal to neighboring plants, priming their defenses in anticipation of a potential threat smolecule.com. This plant-to-plant communication highlights the crucial role of volatile compounds like this compound in mediating ecological interactions and shaping community dynamics.
Involvement in Plant Signaling Pathways
This compound is recognized as a component of plant secondary metabolism, playing a role in the intricate network of chemical signals that plants use for defense and communication. Its biosynthesis is integrated within the monoterpene pathway, originating from precursors like geranyl pyrophosphate, which is produced via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
In certain plants, the production of this compound is inducible, suggesting its involvement in responsive signaling pathways. For instance, in Achyranthes bidentata, the release of geraniol (B1671447) from a non-volatile glucoside conjugate is triggered by methyl jasmonate, a key signaling molecule in plant defense. This free geraniol is then oxidized to geranic acid and subsequently methylated to form this compound. This process indicates a role for this compound in the jasmonate-mediated defense signaling cascade, which is crucial for responses to herbivory and pathogen attacks.
Modulation of Plant Growth Regulation (e.g., Root Elongation)
Currently, there is a lack of specific scientific literature directly implicating this compound in the regulation of plant growth processes such as root elongation. While plant hormones and other signaling molecules are known to influence root development, the direct effects of this compound on these pathways have not been documented.
Emission as a Volatile Organic Compound (VOC) in Chemical Defense Mechanisms
As a volatile organic compound (VOC), this compound can be emitted by plants into the surrounding environment. The biosynthesis of this compound as a secondary metabolite is often associated with plant defense mechanisms. Its production can be a response to ecological cues, allowing plants to modulate their chemical profile in reaction to threats. The release of such VOCs is a common strategy used by plants to deter herbivores, attract natural enemies of herbivores, or signal to neighboring plants. While the precise role of this compound as a defensive VOC is an area of ongoing research, its biosynthetic link to defense-related signaling pathways suggests its participation in the chemical defense arsenal of certain plant species.
Behavioral Ecology and Chemical Communication
In the realm of entomology, this compound has been identified as a key semiochemical, particularly in the context of social insect behavior and reproductive signaling.
Function as an Anti-Aphrodisiac in Social Insects (e.g., Nicrophorus vespilloides)
One of the most well-documented roles of this compound is its function as an anti-aphrodisiac pheromone in the burying beetle, Nicrophorus vespilloides. smolecule.comdsm-firmenich.com During the period of intensive parental care, female burying beetles release this compound. smolecule.com This chemical signal serves to reduce the mating attempts of their male partners, thereby allowing both parents to focus their energy and resources on caring for their offspring. smolecule.comdsm-firmenich.com
The emission of this compound by the female is directly correlated with the presence and demands of the brood. smolecule.comthegoodscentscompany.com Studies have shown that the amount of this compound produced by a female increases with the number of larvae she is caring for. smolecule.comthegoodscentscompany.com This dose-dependent signaling ensures that the male's sexual behavior is suppressed most strongly when the parental investment is highest. When females are separated from their larvae, the production of this compound ceases, and males resume mating attempts. smolecule.com
| Condition | This compound Emission | Male Mating Attempts |
|---|---|---|
| Caring for begging brood | High | Reduced |
| Separated from larvae | Low to none | Normal |
Correlation with Reproductive State and Hormone Levels in Insects
The production of this compound in female burying beetles is tightly linked to their reproductive physiology, specifically their hormone levels. Research has revealed a strong correlation between the emission of this compound and the titer of juvenile hormone III (JH III), a key hormone regulating fertility in these insects. dsm-firmenich.com
During the period of brood care, female N. vespilloides experience elevated levels of JH III, which induces a state of temporary infertility. dsm-firmenich.com This hormonal state is honestly signaled to the male through the release of this compound, which is biosynthetically linked to the JH III pathway. This chemical communication prevents males from engaging in futile mating attempts while the female is not receptive, thus promoting cooperative parental care. smolecule.comdsm-firmenich.com
| Hormone Level (JH III) | Reproductive State | This compound Emission | Observed Behavior |
|---|---|---|---|
| High | Temporarily Infertile | High | Active parental care, reduced female receptivity |
| Low | Fertile | Low | Mating behavior, egg-laying |
Analytical Chemistry and Spectroscopic Characterization Methodologies
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating methyl geranate (B1243311) from complex volatile mixtures, enabling its subsequent identification and quantification.
Gas Chromatography (GC) for Volatile Profiling
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like methyl geranate. In a typical GC analysis, the volatile fraction of a sample is injected into the instrument, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The separation of compounds is based on their differential partitioning between the mobile phase and a stationary phase coated on the inside of the column.
Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique coupled with GC for the extraction of volatile and semi-volatile compounds from a sample matrix. tandfonline.comnih.gov The choice of fiber coating in SPME is critical; for example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the extraction of a broad range of volatile compounds, including esters like this compound. tandfonline.com
High-Resolution Gas Chromatography (HRGC) Applications
High-resolution gas chromatography (HRGC) utilizes narrow-bore capillary columns to provide a high degree of separation efficiency, which is crucial for resolving isomeric compounds and constituents of complex mixtures. When coupled with high-resolution mass spectrometry (HRMS), HRGC enables the acquisition of exact mass data, facilitating unambiguous compound identification. nih.govacs.orgresearchgate.net This is particularly useful in untargeted metabolomics studies to identify unknown variety-discriminating volatile metabolites in complex samples like hop essential oil. nih.govacs.orgresearchgate.net
In the analysis of Psidium caudatum McVaugh essential oil, HRGC was performed using two columns of different polarities (HP-5 and INNOWAX) to achieve comprehensive separation of its components, including this compound. nih.gov Similarly, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) has been demonstrated to provide enhanced separation capacity for complex hop oils. This technique allows for the chromatographic resolution of co-eluting compounds, such as this compound and methyl decanoate, which would otherwise overlap in a one-dimensional GC separation. srainstruments.it
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. When coupled with GC, it provides a robust method for the identification and quantification of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
GC-MS is the workhorse for the analysis of volatile organic compounds. In a GC-MS system, compounds eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated by a mass analyzer and detected.
For qualitative analysis, the obtained mass spectrum of an unknown compound is compared with reference spectra in a database, such as the NIST library. brewingscience.de The identification is further confirmed by comparing the retention index of the compound with literature values. brewingscience.denih.govscielo.br
Quantitative analysis of this compound can be performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This enhances the sensitivity and selectivity of the analysis. For example, a GC-SIM-MS method was developed for targeting hop-derived esters in beer, where specific quantifier and qualifier ions were selected for this compound. tandfonline.com
| Parameter | Study 1: Beer Analysis tandfonline.com | Study 2: Black Tea Analysis mdpi.com | Study 3: Essential Oil Analysis scielo.br |
|---|---|---|---|
| GC System | Shimadzu Nexis GC-2030 | Agilent Model 8890 GC | Varian GC 3900 |
| Column | Rtx-5MS (30 m × 0.25 mm, 0.25 μm) | DB-5MS (30 m × 0.25 mm, 0.25 μm) | ZB-5 (30 m × 0.25 mm, 0.25 μm) |
| Oven Program | 40–300 °C (staged) | 40–280 °C (staged) | 50–250 °C at 3 °C/min |
| MS System | GCMS-QP2020 NX | Agilent 7000D MS | Varian Saturn 2100 Ion-Trap |
| Ionization Mode | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV |
| Mass Range (m/z) | 29–300 | 50–500 | 40–380 |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers superior selectivity and sensitivity compared to single-quadrupole GC-MS. mdpi.com In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces matrix interference and improves the signal-to-noise ratio.
While a GC-MS/MS setup is considered ideal for identifying unknowns, the selection of the molecular ion as a precursor can provide valuable structural information. acs.org In a study on green tea volatiles, GC-MS/MS was used to identify 60 volatile components, and key odorants, including this compound, were screened based on their variable importance in projection (VIP) scores and odor activity values (OAVs). mdpi.com
Atmospheric pressure chemical ionization (APCI) is a softer ionization technique compared to EI, often resulting in abundant molecular or protonated ions with less fragmentation. nih.govacs.orgresearchgate.net This allows for the selection of high m/z precursor ions for MS/MS experiments, which is beneficial for structural elucidation. nih.govacs.orgresearchgate.net
Electron Impact Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis
Electron impact ionization (EI) is a hard ionization technique that imparts high energy (typically 70 eV) to the analyte molecules, leading to extensive and reproducible fragmentation. acs.org The resulting mass spectrum serves as a "fingerprint" for the compound, which is invaluable for library matching and identification.
The EI mass spectrum of this compound, like other terpenoic esters, exhibits characteristic fragments. tandfonline.com Terpenoid structures often show fragment ions at m/z 43, 69, and 93. tandfonline.com In the case of this compound, the molecular ion ([M]⁺) is observed, along with fragment ions resulting from the loss of various neutral moieties. A study on hop volatiles noted that under EI, geranyl acetate (B1210297) (a related compound) shows extensive fragmentation with one abundant fragment and a low relative intensity of the molecular ion. acs.org Under certain atmospheric pressure gas chromatography (APGC) conditions, this compound presented both the molecular ion ([M]•+) and the protonated molecule ([M+H]+), though fragment ions still had a higher intensity. nih.govacs.org
| m/z | Fragment Description | Reference |
|---|---|---|
| 43 | Characteristic terpene fragment | tandfonline.com |
| 69 | Characteristic terpene fragment | tandfonline.com |
| 93 | Characteristic terpene fragment | tandfonline.com |
| 91 | Base peak observed for geranyl acetate under certain APGC conditions | acs.org |
Atmospheric Pressure Gas Chromatography-Time-of-Flight Mass Spectrometry (APGC-TOFMS) in Metabolomics
Atmospheric Pressure Gas Chromatography (APGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) is a powerful analytical technique utilized in metabolomics and for the analysis of complex mixtures. APGC serves as an alternative ionization source for gas chromatography, operating as a soft ionization method. unizar.es This is particularly advantageous for compounds that are susceptible to extensive fragmentation under traditional hard ionization techniques like Electron Impact (EI). nih.gov By employing lower energy, APGC often preserves the molecular ion, which is crucial for accurate mass determination and confident compound identification. nih.govnih.gov
The coupling of APGC with a TOF mass analyzer provides high sensitivity and mass accuracy, typically within 5 ppm, which facilitates the determination of a compound's elemental composition. chromatographyonline.com This combination allows for the reliable identification of analytes in complex matrices with very low detection limits. unizar.es In metabolomics, APGC-TOFMS is applied for the comprehensive profiling of metabolites in biological extracts, such as those from plants. nih.gov The technique's ability to generate accurate mass data for both precursor and fragment ions enhances database searching and leads to high-confidence compound assignments. nih.gov
For a volatile fragrance compound like this compound, APGC-TOFMS offers a significant advantage. The soft ionization would likely produce a prominent molecular ion, simplifying spectral interpretation compared to the high fragmentation patterns often seen in EI-MS. This is beneficial when analyzing it within a complex mixture, such as an essential oil or a consumer product, allowing for its precise identification and differentiation from other structurally similar components.
Advanced Spectroscopic Characterization (excluding basic properties)
Nuclear Magnetic Resonance (NMR) for Structural Elucidation (General Mention)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. wpmucdn.com The process of determining a molecule's structure with NMR typically involves a systematic, multi-stage approach. wpmucdn.com
Initially, the focus is on establishing the skeletal connectivity of the atoms. This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A standard 1D ¹H NMR spectrum provides information on the chemical environment of protons, while a ¹³C NMR spectrum reveals the same for carbon atoms. redalyc.org However, the core of structural elucidation lies in 2D correlation spectra. redalyc.org
Key experiments include:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbon atoms they are attached to, helping to assign specific signals and resolve overlapping multiplets. wpmucdn.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular framework. wpmucdn.comredalyc.org
Total Correlation Spectroscopy (TOCSY): This experiment identifies entire spin systems, showing correlations between protons that are coupled to each other within a molecular fragment. mdpi.com
Once the connectivity is deduced, the next stage involves determining the relative stereochemistry of the molecule using experiments that measure the Nuclear Overhauser Effect (NOE) and by analyzing proton-proton and proton-carbon coupling constants. wpmucdn.com The final step is a thorough verification of the proposed structure by ensuring it is consistent with all of the observed spectroscopic data. wpmucdn.com
Quantitative and Qualitative Analytical Protocols
Application as a Reference Standard in Flavor and Fragrance Analysis
In the flavor and fragrance industry, the analysis of products is essential for quality control and new product development. sigmaaldrich.com These products are typically complex blends of many aroma compounds rather than single substances. sigmaaldrich.comalfa-chemistry.com This complexity makes analysis challenging and necessitates the use of reliable analytical standards to ensure confidence in the results. sigmaaldrich.comalfa-chemistry.com
This compound is used as a reference material in this context. Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. In qualitative analysis, the chromatographic retention time and mass spectrum of this compound in a sample would be compared to that of the certified reference standard to confirm its identity. In quantitative analysis, the standard is used to create a calibration curve to determine the exact concentration of this compound in a product. This ensures consistency between batches and verifies that the formulation meets specifications. Its use is critical for creating specific scent profiles, as it is known to impart floral, herbal, and fruity notes. dsm-firmenich.com
Retention Index (RI) Calculation and Database Matching
The Retention Index (RI) is a widely used method in gas chromatography (GC) to convert retention times into a more standardized and reproducible value. customs.go.jpnist.gov This system helps in the identification of compounds by comparing their RI values with those stored in extensive databases. nist.gov The most common method is the Kovats retention index system, which uses a series of n-alkanes as reference standards. nist.gov
The calculation involves analyzing a mixture of n-alkanes under the same GC conditions as the sample. The retention time of the unknown compound (like this compound) is then normalized relative to the retention times of the n-alkanes that elute just before and after it. This calculated index is significantly more stable than the raw retention time, which can vary with changes in column length, film thickness, temperature program, and flow rate. customs.go.jp
Once the RI for this compound is determined, it can be matched against values in reference libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). This, combined with mass spectral data, provides a highly confident identification, allowing for the differentiation of isomers that may have very similar mass spectra. nist.gov
Table 1: Retention Indices for this compound on Different GC Columns
| Column Type | Retention Index (RI) |
| Standard Non-Polar | 1302.3 |
| Semi-Standard Non-Polar | 1323.1 |
| Standard Polar (WAX) | 1688.4 |
| Data sourced from NIST. nist.gov |
Occurrence in Natural Systems and Botanical Studies
Distribution in Plant Essential Oils
Methyl geranate (B1243311) has been identified as a component of the essential oil of hops (Humulus lupulus L.), which is responsible for the aroma characteristics of beer. frontiersin.org It is considered one of the "survivable compounds" in the brewing process, meaning it can withstand the heat of boiling and transfer from the hops to the final beer product, contributing its floral, green, and fruity notes. frontiersin.orgnih.gov
Studies analyzing the volatile components of various aroma hop cultivars have quantified the presence of methyl geranate. For instance, analysis of several common varieties has shown its presence in varying, though typically minor, concentrations compared to dominant compounds like myrcene or humulene. nih.gov Despite its relatively low concentration, its sensory impact can be significant. The amount of this compound can differ between hop varieties, influencing the final aromatic profile of the beer. nih.govmdpi.com
| Hop Variety | This compound Content (%) in Essential Oil |
|---|---|
| Cascade | 0.4 |
| Hallertauer (Sample 1) | 0.7 |
| Hallertauer (Sample 2) | 0.7 |
| Northern Brewer | 0.6 |
| Saaz (Sample 1) | 0.5 |
| Saaz (Sample 2) | 0.5 |
| Saaz (Sample 3) | 0.5 |
| Willamette | 0.3 |
Data sourced from a study on volatile components of aroma hops. nih.gov
This compound is also found in the leaves of Perilla frutescens, an annual herb in the mint family, Lamiaceae. mdpi.comthegoodscentscompany.com While the essential oil of Perilla frutescens is often dominated by other compounds, such as perilla ketone or perillaldehyde, this compound is listed among the many volatile constituents that make up its complex chemical profile. researchgate.netnih.govoup.com Its presence contributes to the plant's characteristic aroma, which is utilized in various culinary applications, particularly in Asian cuisine.
Research has highlighted methyl trans-geranate as a significant aroma compound in specific grape varieties. It is considered a marker compound for Gewürztraminer grapes, being found in the skins of mature berries. nih.govresearchgate.netmdpi.com Its concentration increases markedly as the grapes mature. nih.govresearchgate.net
This compound also carries over into products derived from these grapes. Methyl trans-geranate is notably present in marc distillates produced from the Traminer variety, contributing to their distinctive floral aroma. nih.govresearchgate.net While it has been detected as a trace component in the distilled juice of other grapes like Muscat of Alexandria, its quantitative significance is most pronounced in Gewürztraminer and its related products. nih.govresearchgate.net
This compound is a recognized volatile compound contributing to the complex aroma of tea (Camellia sinensis). nih.gov It has been identified in the aroma profiles of both green and black teas. researchgate.netcabidigitallibrary.org In studies of baked green tea, (E)-methyl geranate was identified as one of the key odor-active compounds with a "refreshing" scent. mdpi.com
Research comparing different shaping techniques for green tea found that curled green tea contained a higher content of this compound compared to flat, phoenix, and straight green tea varieties. researchgate.net In black tea, this compound is listed among the floral and sweet compounds that contribute to the aroma of specialty teas like Osmanthus black tea. cabidigitallibrary.org Its formation can be influenced by processing steps; for instance, it was observed to be down-regulated after the rolling process in the production of Enshi Yulu green tea. nih.gov
Studies of the Australian flora have identified new and potent sources of this compound. The essential oil of Lemon-scented Myrtle, Darwinia citriodora, has been shown to exist in two distinct chemical forms (chemotypes). nih.gov One chemotype is rich in methyl myrtenate, while the other contains an approximate 50/50 mixture of methyl myrtenate and this compound, with the two esters comprising 49-75% of the total oil. nih.gov This makes D. citriodora a significant natural source of this ester.
Additionally, analysis of previously unexamined Australian plants has pointed to Acacia nuperrima ssp. cassitera as another potential source of this compound.
| Plant Source | Chemotype | Key Constituent(s) | Concentration Range (%) |
|---|---|---|---|
| Darwinia citriodora | A | Methyl myrtenate | 56 - 76 |
| Darwinia citriodora | B | Methyl myrtenate / this compound mix | 49 - 75 (total) |
Data adapted from studies on the essential oil of Darwinia citriodora. nih.gov
(E)-methyl geranate has been identified as a constituent in the essential oil of Piper amalago, a plant species distributed from Mexico to Brazil. Analysis of the volatile compounds from different parts of the plant revealed that the essential oil from the leaves contains (E)-methyl geranate as one of its major constituents. In one study, it was found to be the third most abundant component in the leaf oil, accounting for 7.8% of the total, alongside α-amorphene (25.7%) and p-cymene (9.4%). This highlights P. amalago as a notable source of this compound within the Piper genus.
Identification in Other Biological Matrices
This compound has been identified as a naturally occurring compound in diverse biological contexts, playing crucial roles in the chemical ecology of insects and the metabolic responses of plants. Its presence is not limited to floral scents but extends to insect secretions and fruit tissues, where it is involved in complex biological processes.
Insect Exudates and Pheromones
This compound has been identified as a component of the chemical signaling systems of several insect species. It functions as a pheromone, a chemical substance produced and released into the environment by an animal, affecting the behavior or physiology of others of its species.
In certain species of stink bugs, namely Chlorochroa uhleri and Chlorochroa sayi, this compound is a male-produced sex pheromone. thegoodscentscompany.comthegoodscentscompany.com Research has led to the identification and synthesis of this compound as part of aggregation pheromones for these pentatomids. thegoodscentscompany.comthegoodscentscompany.com
Furthermore, in burying beetles, the emission of this compound by females is strongly correlated with their juvenile hormone levels and reproductive state. researchgate.net Its release peaks during the most intense periods of offspring begging and feeding, indicating its role in parent-offspring communication. researchgate.net Studies have shown that the volatile this compound is a reliable indicator of a female's hormonal level and, consequently, her reproductive condition. researchgate.net
Table 1: Identification of this compound in Insect Exudates and Pheromones
| Insect Species | Type of Secretion | Role of this compound |
|---|---|---|
| Chlorochroa uhleri (Stink Bug) | Pheromone | Component of aggregation pheromone thegoodscentscompany.comthegoodscentscompany.com |
| Chlorochroa sayi (Stink Bug) | Pheromone | Male-produced sex pheromone thegoodscentscompany.comthegoodscentscompany.com |
| Burying Beetles (Nicrophorus) | Volatile Emission | Reflects female's hormone level and reproductive state researchgate.net |
Role in Fruit Metabolism and Stress Response (e.g., Papaya Peel)
This compound is also involved in the metabolic processes of fruits, particularly in response to environmental stressors such as chilling.
A study on the metabolic profiling of harvested papaya (Carica papaya L.) peel subjected to chilling stress identified this compound as a key volatile compound. uwa.edu.aunih.gov Low temperatures were found to alter the concentrations of numerous primary metabolites and aroma volatile compounds in the papaya peel. uwa.edu.aunih.gov this compound, along with other compounds, accounted for a major part of the metabolic changes in the papaya peel's response to cold stress. uwa.edu.aunih.gov
This research suggests that this compound could be a potential marker for chilling stress in papaya. uwa.edu.aunih.gov The detection of such metabolites can be instrumental in regulating storage temperatures to prevent chilling injury and extend the storage life of the fruit. uwa.edu.aunih.gov
Table 2: Role of this compound in Papaya Peel Stress Response
| Fruit | Stressor | Biological Role of this compound | Research Finding |
|---|---|---|---|
| Papaya (Carica papaya L.) | Chilling (Low Temperature) | Component of metabolic response to cold stress | Identified as a potential marker for chilling stress in the peel uwa.edu.aunih.gov |
Derivatives and Analogues of Methyl Geranate: Chemical and Biological Significance
Structural Modifications and Derivatization Strategies
The chemical structure of methyl geranate (B1243311), characterized by two double bonds and an ester functional group, offers multiple sites for modification. Derivatization strategies often target these features to alter the molecule's physicochemical properties, such as volatility and stability, and to modulate its biological effects.
Common derivatization approaches include:
Esterification and Transesterification: While methyl geranate is itself a methyl ester, further transesterification can produce other alkyl esters. nih.gov More fundamentally, the ester is synthesized from geranic acid and methanol (B129727), often using an acid catalyst like hydrochloric or sulfuric acid. researchgate.net This process is crucial for creating various ester analogues.
Reactions at the Double Bonds: The two carbon-carbon double bonds are susceptible to a range of reactions.
Epoxidation: The creation of epoxides by reacting the double bonds can lead to new derivatives with altered biological profiles.
Hydrogenation: Selective or complete hydrogenation of the double bonds can saturate the molecule, leading to compounds like methyl 3,7-dimethyloctanoate.
Allylic Bromination and Substitution: The positions adjacent (allylic) to the double bonds can be functionalized. For instance, allylic bromination followed by treatment with organocuprate reagents can introduce new alkyl or aryl groups, creating branched-chain derivatives. researchgate.net
Carbonyl Derivatization: The ester carbonyl group can be targeted. Girard's reagents, which contain a hydrazide moiety, can react with carbonyl groups to form stable hydrazone derivatives, a technique used for enriching and analyzing carbonyl-containing metabolites. nih.gov
Methylation: Advanced catalytic methods, including those using iron or manganese catalysts, can achieve C-H methylation, adding a methyl group to the carbon backbone, although this is a more general strategy for organic molecules. rsc.orgacs.org
These modifications are instrumental in developing structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological activity.
Table 1: Selected Derivatization Strategies for Monoterpenoids like this compound
| Reaction Type | Reagent/Catalyst Examples | Target Site | Purpose of Modification |
| Esterification | Methanol, Acid Catalyst (e.g., HCl) | Carboxylic Acid (of Geranic Acid) | Synthesis of this compound from its acid precursor. researchgate.net |
| Transesterification | Alcohol, Acid/Base Catalyst | Ester Group | Creation of different ester analogues with varied properties. nih.gov |
| Allylic Substitution | N-Bromosuccinimide, Organocuprates | Allylic C-H bonds | Introduction of branched chains to the carbon skeleton. researchgate.net |
| Carbonyl Labeling | Girard's Reagents | Ester Carbonyl | Enrichment and detection in biological samples. nih.gov |
Comparative Analysis with Related Monoterpenoids and Esters
This compound is intrinsically linked to geraniol (B1671447) and geranic acid through a clear biosynthetic and chemical pathway.
Geraniol: This acyclic monoterpene alcohol is the primary precursor. It is a well-known component of essential oils from aromatic plants and possesses its own range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netnih.gov
Geranic Acid: Geraniol can be oxidized to form geranic acid. This conversion is a key metabolic process observed in various microorganisms and plants. nih.govresearchgate.net For instance, the fungus Mucor irregularis has been shown to efficiently biotransform geraniol into geranic acid. nih.gov In mice, orally administered geraniol is rapidly metabolized into geranic acid, which reaches significantly higher blood concentrations than geraniol itself. researchgate.net
This compound: Geranic acid is the direct acid precursor to this compound. The esterification of geranic acid with methanol yields this compound. researchgate.net This conversion from an alcohol (geraniol) to an acid and then to an ester alters the molecule's polarity, volatility, and receptor-binding properties, thereby modifying its biological function. For example, in the burying beetle Nicrophorus vespilloides, females release this compound as a signal to identify their breeding status to males, a specific role not attributed to geraniol or geranic acid.
Table 2: Comparative Overview of Geraniol, Geranic Acid, and this compound
| Compound | Chemical Class | Chemical Relationship | Primary Biological Significance |
| Geraniol | Monoterpene Alcohol | Precursor | Plant defense, fragrance component, metabolic precursor. researchgate.netnih.gov |
| Geranic Acid | Monoterpene Carboxylic Acid | Oxidized metabolite of Geraniol | Antifungal agent, key metabolic intermediate. nih.govresearchgate.net |
| This compound | Monoterpene Ester | Methyl ester of Geranic Acid | Insect pheromone, flavor/fragrance compound. openagrar.de |
Methyl farnesoate (MF) is a sesquiterpenoid (a terpene with 15 carbons) and is considered a structural and functional analogue of this compound (a monoterpenoid with 10 carbons).
Structural Similarity: The core structure of methyl farnesoate is an extended version of this compound. It contains an additional isoprene (B109036) unit, making it a larger, more lipophilic molecule. Both are α,β-unsaturated methyl esters.
Biological Significance: Methyl farnesoate is best known for its role as a juvenile hormone-like compound in crustaceans, where it regulates crucial physiological processes like molting, reproduction, and development. researchgate.netmdpi.comnih.gov It is synthesized in the mandibular organ from farnesoic acid. nih.gov While this compound has been identified alongside methyl farnesoate in the skins of Gewürztraminer grapes, its hormonal activity in crustaceans is not established. openagrar.de The primary roles of this compound appear to be in chemical communication (pheromones) and as a flavor and fragrance agent, whereas methyl farnesoate's functions are predominantly hormonal in invertebrates. openagrar.demdpi.com
Investigation of Stereoisomers and Their Distinct Activities
Stereochemistry, the three-dimensional arrangement of atoms, can play a critical role in the biological activity of a molecule by affecting how it interacts with chiral receptors, such as those in olfactory systems or enzymes. nih.govresearchgate.net
This compound exists as two primary geometric isomers (stereoisomers) based on the substitution pattern around the C2=C3 double bond:
(E)-isomer: trans-isomer, commonly referred to as This compound . nist.gov
(Z)-isomer: cis-isomer, known as methyl nerate .
The distinction between these isomers is biologically significant. Often, one isomer is significantly more active than the other, or they may even elicit different biological responses. For example, in studies of insect pheromones, the specific ratio of (E) and (Z) isomers can be crucial for attracting a mate. While much of the literature refers to "this compound" as a mixture of isomers, specific research often focuses on the activity of the pure (E)-isomer. openagrar.decymitquimica.com The synthesis of damascenone, a potent fragrance chemical, can start from a mixture of this compound isomers. google.com
The principle that stereoisomers can have distinct activities is well-established in pharmacology and chemical ecology. nih.govresearchgate.net For many chiral compounds, differences in how each isomer fits into a binding site can lead to large variations in potency and effect, underscoring the importance of stereochemical purity when investigating biological activity. nih.gov
Green Chemistry and Sustainable Production of Methyl Geranate
Principles of Green Chemistry in Manufacturing and Synthesis
The production of methyl geranate (B1243311) is increasingly being evaluated through the lens of green chemistry, a framework designed to minimize the environmental impact of chemical processes. mdpi.comnih.gov The core principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are being applied to develop more sustainable synthetic routes. mdpi.comtudelft.nltaylorandfrancis.com
Key green chemistry metrics are employed to quantify the environmental performance of different synthetic methods. These include:
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. tudelft.nl A higher atom economy signifies a more efficient and less wasteful process.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor measures the total weight of waste produced per kilogram of product. nih.govtudelft.nl The pharmaceutical and fine chemical industries, where complex syntheses are common, traditionally have high E-Factors, and efforts are underway to reduce these values. tudelft.nl
Process Mass Intensity (PMI): This metric, widely used in the pharmaceutical industry, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient (API). nih.govmdpi.com A lower PMI indicates a more sustainable and efficient process. The relationship between E-Factor and PMI can be expressed as: E-Factor = PMI - 1. nih.gov
Utilization of Renewable Feedstocks and Biocatalysis
A cornerstone of green chemistry is the use of renewable feedstocks to reduce dependence on finite petrochemical resources. bath.ac.uk Methyl geranate production is well-suited to this principle, as its precursors, such as geraniol (B1671447) and citral (B94496), can be sourced from a variety of natural and renewable materials.
Renewable Feedstocks:
Geraniol and Citral from Essential Oils: Geraniol is a primary constituent of several essential oils, including those from rose, palmarosa, and citronella. Citral, an aldehyde that can be converted to geraniol, is abundant in lemongrass oil. bath.ac.uk These natural sources provide a direct route to the key building blocks for this compound synthesis.
Biotechnological Production of Terpenes: Advances in industrial biotechnology offer a promising pathway to produce terpenes like geraniol and citral through the fermentation of renewable resources such as sugars and cellulosic waste. bath.ac.uk Engineered microorganisms can be designed to convert these feedstocks into high-purity terpenes, providing a stable and potentially more sustainable supply chain. researchgate.net
Agro-Industrial Wastes: Research is exploring the use of agro-industrial wastes as low-cost, renewable feedstocks for the production of various chemicals. mdpi.comnih.govrsc.org These waste streams, rich in carbohydrates and other organic compounds, can be transformed through microbial fermentation into valuable platform chemicals, including precursors for fragrances like this compound. mdpi.commdpi.com
Biocatalysis:
The use of enzymes (biocatalysts) in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical catalysis. nih.gov In the context of this compound production, biocatalysis plays a pivotal role.
Enzymatic Esterification: Lipases are a class of enzymes that are highly effective in catalyzing esterification reactions. The synthesis of geranyl esters, including this compound, has been successfully demonstrated using immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435). nih.gov This enzymatic approach often proceeds under mild temperatures and in solvent-free systems, which enhances its green credentials. nih.gov
Process Optimization: The efficiency of biocatalytic processes can be further enhanced through optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading. mdpi.comresearchgate.net For instance, studies on the synthesis of geranyl acetate (B1210297) have shown that adjusting these parameters can lead to high conversion rates in shorter reaction times. nih.gov
Whole-Cell Biotransformation: An alternative to using isolated enzymes is the use of whole microbial cells as catalysts. This approach can be more cost-effective as it eliminates the need for enzyme purification. mdpi.com Engineered E. coli strains, for example, have been developed to convert geraniol into geranic acid, which can then be esterified to this compound.
| Catalyst Type | Advantages | Disadvantages | Example Application |
|---|---|---|---|
| Homogeneous Acid Catalysts (e.g., Sulfuric Acid) | High reaction rates | Corrosive, difficult to separate from product, generates acidic waste | Traditional esterification |
| Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15) | Easily separable, reusable, less corrosive | May have lower activity than homogeneous catalysts | Synthesis of perfumery esters jetir.org |
| Biocatalysts (e.g., Immobilized Lipases) | High selectivity, mild reaction conditions, biodegradable, can be used in solvent-free systems | Higher initial cost, potential for enzyme deactivation | Synthesis of geranyl esters nih.gov |
Development of Eco-friendly Solvents and Catalytic Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. rwth-aachen.decetjournal.it Green chemistry principles advocate for the reduction or replacement of traditional volatile organic compounds (VOCs) with more benign alternatives.
Eco-friendly Solvents:
Several solvent selection guides have been developed by pharmaceutical and chemical companies to steer chemists towards more sustainable choices. cetjournal.itresearchgate.net These guides rank solvents based on their safety, health, and environmental profiles. For the synthesis of fine chemicals like this compound, the following types of greener solvents are being explored:
Bio-based Solvents: These solvents are derived from renewable resources such as corn, sugarcane, and other biomass. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from corncobs and is a safer alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). taylorandfrancis.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an attractive alternative to organic solvents due to its non-toxic, non-flammable nature and the ease of its removal from the product. It has been investigated as a medium for various chemical reactions, including esterifications.
Solvent-free Systems: The most ideal scenario from a green chemistry perspective is to conduct reactions without any solvent. Biocatalytic processes, in particular, are often amenable to solvent-free conditions, where the liquid substrates themselves act as the reaction medium. This has been demonstrated in the lipase-catalyzed synthesis of geranyl esters.
Advanced Catalytic Systems:
The development of more efficient and environmentally friendly catalytic systems is a key area of research. For this compound synthesis, this includes:
Heterogeneous Catalysts: As mentioned, solid acid catalysts like Amberlyst-15 offer advantages in terms of reusability and waste reduction. jetir.org
Nanocatalysts: The use of nanocatalysts is an emerging area with the potential for high activity and selectivity under mild conditions. Research into the use of nanocatalysts for the production of methyl esters from waste oils has shown promising results. lut.fi
Integrated Catalytic Systems: Combining different catalytic steps into a one-pot process can significantly improve efficiency and reduce waste. For example, a dual-catalyst system could potentially be developed to first convert a bio-derived feedstock into geraniol and then, in the same reactor, catalyze its esterification to this compound.
| Solvent | Source | Replaces | Key Advantages |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | THF, Dichloromethane | Bio-based, lower toxicity, higher boiling point than THF taylorandfrancis.com |
| Cyclopentyl Methyl Ether (CPME) | Petrochemical | THF, Diethyl ether, Dioxane | High boiling point, low peroxide formation, hydrophobic |
| Supercritical CO₂ | Industrial byproduct | Organic solvents | Non-toxic, non-flammable, easily separated from product |
| Ethanol | Renewable (e.g., sugarcane, corn) | Methanol (B129727), other polar solvents | Bio-based, low toxicity |
Energy Efficiency and Waste Minimization in Production Processes
Energy consumption and waste generation are two of the most significant environmental and economic costs associated with chemical manufacturing. nih.gov Therefore, improving energy efficiency and minimizing waste are critical goals in the sustainable production of this compound.
Energy Efficiency:
Process Intensification: This involves developing smaller, more efficient, and safer production processes. The use of microreactors, for example, can offer better heat and mass transfer, leading to higher yields and reduced energy consumption compared to traditional batch reactors.
Catalyst Selection: The choice of catalyst can have a profound impact on the energy requirements of a process. Highly active catalysts that operate at lower temperatures and pressures can significantly reduce energy consumption. nih.gov Biocatalysts are particularly advantageous in this regard, as they typically function under mild, ambient conditions. nih.gov
Heat Integration: In a chemical plant, there are often opportunities to use the heat generated by one process to provide energy for another. This practice, known as heat integration or pinch analysis, can lead to substantial energy savings. nih.gov
Waste Minimization:
High Atom Economy Reactions: Designing synthetic routes with high atom economy is fundamental to waste prevention. tudelft.nl
Catalyst Recycling: The use of heterogeneous catalysts and immobilized enzymes allows for their easy separation and reuse, which minimizes waste and reduces costs. jetir.orgnih.gov
Valorization of Byproducts: In some syntheses, byproducts can be considered as a waste stream. However, finding applications for these byproducts can turn a waste problem into a value-added opportunity. For example, in the production of methyl esters from triglycerides, the glycerol (B35011) byproduct can be purified and used in various industries.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for studying methyl geranate’s behavioral effects in animal models?
- Methodological Answer : this compound can be applied topically using a solvent (e.g., n-hexane) at concentrations such as 20 nmol/10 µl. In communal breeding experiments, apply 2 µl to the intersegmental membrane between the pro- and mesothorax of test subjects. Control groups should receive solvent-only treatments. Behavioral metrics (e.g., time spent on carcass care, brood size) should be recorded at 24-hour intervals post-application. Ensure standardized breeding conditions (e.g., carcass size: 25.0 ± 2.0 g, peat depth: 3.0 cm) to minimize environmental variability .
Q. How do sex and breeding phase influence this compound emission in social insects?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to quantify this compound in cuticular hydrocarbon (CHC) extracts. Sample heads or thoraxes during distinct breeding phases (e.g., non-breeding, egg, larvae). Linear discriminant analysis (LDA) can differentiate emission patterns between sexes and dominance statuses. For example, breeding females emit higher this compound levels during larval phases compared to males, suggesting sex-specific regulatory mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role as a social signal versus a juvenile hormone (JH) indicator?
- Methodological Answer : Conduct dual-treatment experiments with this compound and pyriproxyfen (a JH analog). Compare parenting behaviors (e.g., carcass care duration) and reproductive outcomes (e.g., larval survival) between groups. For instance, this compound-treated subordinates reduce carcass care when dominants are untreated, while pyriproxyfen increases total care time, indicating distinct pathways. Use RNA isolation and qPCR to analyze JH-related gene expression (e.g., Kr-h1) in treated vs. control groups .
Q. What statistical approaches are optimal for analyzing this compound’s nonlinear effects on communal breeding outcomes?
- Methodological Answer : Employ mixed-effects models to account for hierarchical data (e.g., individual vs. group-level effects). Include fixed factors like dominance status, sex, and treatment, and random effects like breeding box ID. For example, LDA variance analysis (e.g., LD1 explaining 41.99% of variance in CHCs) can disentangle phase-specific behavioral shifts. Report P-values with Bonferroni corrections for multiple comparisons .
Q. How do this compound emission dynamics correlate with reproductive fitness in fluctuating social hierarchies?
- Methodological Answer : Track this compound levels across breeding phases using repeated GC-MS sampling. Correlate emission rates with fitness metrics (e.g., offspring weight, survival). In Nicrophorus vespilloides, dominant females with higher larval-phase emissions produce larger broods, suggesting a fitness trade-off. Use path analysis to model direct/indirect effects of this compound on reproductive success .
Data Presentation and Reproducibility Guidelines
- Tables : Include numbered tables with titles (e.g., Table 6-S3: this compound effects on carcass care duration). Differentiate raw vs. processed data; place raw datasets in appendices .
- Ethical Standards : Adhere to institutional guidelines for animal handling. Report sample sizes (e.g., N = 11–14 per treatment group) and attrition rates .
- Replication : Detail solvent volumes, application intervals, and environmental controls to enable replication. For gene expression studies, provide RNA extraction protocols (e.g., Trizol reagent) and primer sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
